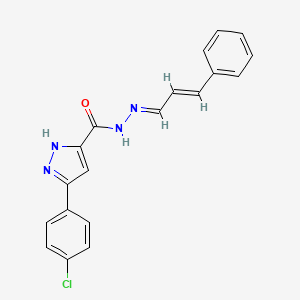

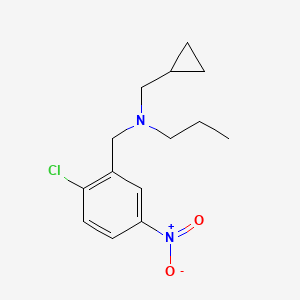

3-(4-chlorophenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest is part of a broader class of pyrazole derivatives known for their diverse chemical and biological properties. These compounds have been the subject of extensive research due to their potential applications in various fields, including pharmacology and materials science. However, this response focuses on the chemical aspects, excluding drug use, dosage, and side effects as per the request.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, cyclization processes, and characterizations using spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and optimized using density functional theory (DFT), highlighting the specific methodologies involved in the creation of such compounds (Sivakumar et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction and DFT calculations. These methods provide insights into the geometrical configurations, bond lengths, angles, and overall molecular conformations (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including interactions with enzymes and potential antimicrobial activities. Their chemical reactivity can be attributed to the presence of functional groups that facilitate binding with biological targets, as demonstrated in molecular docking studies (Sivakumar et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are closely related to their molecular configurations. Spectroscopic methods like FT-IR and FT-Raman, alongside X-ray crystallography, are pivotal in assessing these characteristics, providing a foundation for understanding the compound's behavior in different environments (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron distribution, are analyzed using quantum chemical calculations and spectroscopic evaluations. These studies reveal the compound's potential for interactions and its stability under various conditions. The HOMO-LUMO gap, molecular electrostatic potential (MEP), and NBO analysis are crucial for understanding the chemical behavior of these compounds (Viji et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

This compound and its derivatives have been synthesized and evaluated for various biological activities, including antiviral, antimicrobial, and anticancer properties. For instance, Dawood et al. (2011) synthesized pyrazole- and isoxazole-based heterocycles, including compounds related to the queried chemical structure, and evaluated them for anti-HSV-1 and cytotoxic activities. One of the compounds showed significant reduction in the viral plaques of Herpes simplex type-1 (HSV-1) by 69% (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011). Ningaiah et al. (2014) focused on the antimicrobial evaluation of novel pyrazole integrated 1,3,4-oxadiazoles, highlighting the potential of these compounds as potent antimicrobial agents (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).

Spectroscopic and Computational Studies

Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on derivatives of the queried compound to understand their structural, electronic, and reactive properties. Pillai et al. (2017) performed an extensive quantum chemical study on a closely related molecule, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, to evaluate its stability, reactivity, and potential inhibitory activity against CDK2s, indicating its significance in drug design (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).

Anticancer and Antimicrobial Evaluation

Gomha et al. (2015) synthesized thiadiazoles and thiazoles incorporating the pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This underscores the compound's potential in cancer therapy (Gomha, Salah, & Abdelhamid, 2015). Furthermore, the synthesized derivatives have been explored for their antibacterial activity, highlighting the versatility of the compound and its derivatives in the development of new therapeutic agents (Nasareb & Siddiquia, 2016).

Corrosion Inhibition

The application of carbohydrazide-pyrazole compounds as corrosion inhibitors has been investigated, showing high inhibition efficiency in protecting mild steel in acidic solutions. This research indicates the compound's utility in industrial applications beyond its biological activities (Paul, Yadav, & Obot, 2020).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O/c20-16-10-8-15(9-11-16)17-13-18(23-22-17)19(25)24-21-12-4-7-14-5-2-1-3-6-14/h1-13H,(H,22,23)(H,24,25)/b7-4+,21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHZFBFIXVLSW-HJETYCPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)